molecular formula C14H16N4O2 B2454966 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide CAS No. 2034393-90-1

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2454966
CAS No.: 2034393-90-1
M. Wt: 272.308
InChI Key: XIKZUMVXLDPDIW-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group, a pyrazolyl group, and an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent, such as a halogenating agent, to form cyclopropylmethoxy halide.

    Coupling with Isonicotinic Acid: The cyclopropylmethoxy halide is then reacted with isonicotinic acid in the presence of a base to form the cyclopropylmethoxy isonicotinate intermediate.

    Formation of the Pyrazolyl Group: The final step involves the reaction of the cyclopropylmethoxy isonicotinate intermediate with 1-methyl-1H-pyrazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group or the pyrazolyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-5-yl)isonicotinamide
  • 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-3-yl)isonicotinamide
  • 2-(cyclopropylmethoxy)-N-(1-ethyl-1H-pyrazol-4-yl)isonicotinamide

Uniqueness

Compared to similar compounds, 2-(cyclopropylmethoxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18-8-12(7-16-18)17-14(19)11-4-5-15-13(6-11)20-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKZUMVXLDPDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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